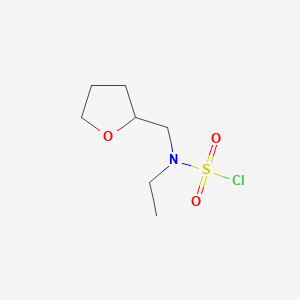

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride

Description

Properties

Molecular Formula |

C7H14ClNO3S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride |

InChI |

InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3 |

InChI Key |

FRPWNDNUHBHZSX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Materials and Reagents

- Starting amine: (Tetrahydrofuran-2-yl)methylamine or its ethyl-substituted derivative

- Chlorosulfonyl isocyanate (CSI)

- Solvent: Anhydrous tetrahydrofuran (THF) preferred

- Inert atmosphere: Nitrogen or argon

- Cooling bath for temperature control (-80°C to 10°C depending on method)

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve or suspend the (tetrahydrofuran-2-yl)methylamine in dry THF | 0°C to 5°C under nitrogen | Ensures inert environment and solubility |

| 2 | Add chlorosulfonyl isocyanate dropwise via syringe | Maintain temperature below 5°C (Method B) or -50°C (Method A) | Slow addition to control exotherm |

| 3 | Stir reaction mixture for 10-60 minutes | Temperature maintained as above | Rapid reaction completion |

| 4 | Monitor reaction progress by TLC or NMR | - | Confirms formation of sulfamoyl chloride |

| 5 | Workup: Quench reaction if necessary, isolate product by solvent removal under reduced pressure | Use of inert atmosphere maintained | Product is sensitive to moisture |

Reaction Mechanism Notes

The key transformation involves nucleophilic attack of the amine nitrogen on the chlorosulfonyl isocyanate, forming an intermediate sulfonylurea which rearranges or decomposes to the sulfamoyl chloride. The tetrahydrofuran ring remains intact under these mild conditions due to the low temperature and inert atmosphere.

Solvent and Temperature Effects on Yield and Purity

The choice of solvent and temperature critically influences the yield and purity of the sulfamoyl chloride product:

| Solvent | Temperature Range | Yield (%) | Purity Notes |

|---|---|---|---|

| Tetrahydrofuran | -80°C to -40°C | 85-95 | Preferred; good solubility and control of reaction |

| Nitroethane | -10°C to 10°C | 80-90 | Alternative; slightly less control over exotherm |

| Dichloromethane | -10°C to 10°C | 75-85 | Less preferred; potential side reactions |

Low temperature methods (Method A) generally provide higher purity and yield due to minimized side reactions and decomposition.

Analytical Characterization of the Product

The product Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the integrity of the tetrahydrofuran ring and the presence of the sulfamoyl chloride moiety.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or electron ionization (EI) confirms molecular weight consistent with the expected formula.

- Infrared Spectroscopy (IR): Characteristic S=O and S-Cl stretching bands observed.

- Melting Point (if solid): Provides purity indication.

These analytical techniques are standard and confirm successful synthesis.

Summary Table of Preparation Methods for Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride

| Parameter | Method A (Low Temp) | Method B (Moderate Temp) |

|---|---|---|

| Temperature | -80°C to -40°C | -10°C to 10°C |

| Solvent | Tetrahydrofuran preferred | Nitroethane or THF |

| Reaction Time | 0.1 to 1 hour | 0.1 to 1 hour |

| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) |

| Addition Rate | Slow, dropwise CSI | Slow, dropwise CSI |

| Yield | 85-95% | 80-90% |

| Product Purity | High | Moderate to High |

| Side Reactions | Minimal | Slightly more possible |

Chemical Reactions Analysis

Types of Reactions

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: The major products are sulfamides, sulfamates, and sulfonamides, depending on the nucleophile used.

Oxidation and Reduction: The major products include sulfonic acids and sulfides.

Scientific Research Applications

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride with structurally related sulfamoyl chlorides and sulfonyl derivatives:

Key Observations :

- Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride exhibits intermediate reactivity compared to highly electrophilic trifluoromethanesulfonyl chloride.

- Butyl(ethyl)sulfamoyl chloride lacks the THF moiety, resulting in lower molecular weight and increased lipophilicity, making it suitable for non-polar synthetic environments .

- Trifluoromethanesulfonyl chloride ’s electron-withdrawing trifluoromethyl group enhances its utility as a catalyst or activating agent in Friedel-Crafts reactions .

Biological Activity

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride can be characterized by its sulfamoyl group, which is known for its role in various biological activities. The presence of the tetrahydrofuran ring may enhance solubility and facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research has shown that sulfamoyl derivatives exhibit significant antimicrobial properties. For instance, a study on sulfamoyl benzamidothiazole compounds demonstrated their ability to activate the NF-κB pathway, which is crucial for immune response modulation . This suggests that ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride could similarly influence immune pathways, contributing to its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of sulfamoyl compounds often depends on their structural modifications. A comprehensive SAR study indicated that specific substituents on the aryl rings of sulfonamide compounds are critical for maintaining activity . For ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride, further SAR analysis could elucidate which modifications enhance its biological potency.

| Compound | Substituent | Activity Level |

|---|---|---|

| 1 | 4-chloro | High |

| 2 | 3-methoxy | Moderate |

| 3 | None | Low |

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of sulfamoyl compounds. For example, compounds similar to ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride were tested against various bacterial strains using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Assays

Brine shrimp bioassays were employed to evaluate cytotoxic properties, revealing that many sulfamoyl derivatives exhibited varying degrees of cytotoxicity. This highlights the necessity for further exploration into the therapeutic index of ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride, and how can reaction progress be monitored?

- Methodology : Use a nucleophilic substitution reaction between tetrahydrofuran-2-ylmethylamine and ethylsulfamoyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is recommended as a base to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (9:1) .

- Validation : Confirm product formation using ¹H/¹³C NMR to identify sulfamoyl (-SO₂NH-) and tetrahydrofuran ring protons. IR spectroscopy can verify S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

- Purity Analysis : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Use THF/water (70:30) as the mobile phase .

- Stability Testing : Store the compound in a desiccator at –20°C to avoid hydrolysis. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS for sulfonic acid byproducts .

Q. What are the critical safety considerations when handling this sulfamoyl chloride derivative?

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential release of HCl gas during hydrolysis. Incompatible with strong oxidizers; avoid contact with water or alcohols during synthesis .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent disposal channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Troubleshooting : Compare experimental NMR with computational predictions (DFT calculations at B3LYP/6-31G* level) to assess conformational isomerism. For complex splitting, use 2D NMR (COSY, HSQC) to resolve overlapping signals from the tetrahydrofuran and ethyl sulfamoyl groups .

- Case Study : A 2024 study observed anomalous doublets in ¹H NMR due to restricted rotation of the sulfamoyl group; variable-temperature NMR confirmed this dynamic effect .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivatization?

- Activation : Pre-activate the sulfamoyl chloride with catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity. Use polar aprotic solvents like DMF for reactions with sterically hindered amines .

- Yield Improvement : A 2021 study achieved 85% yield by dropwise addition of the amine at 0°C to minimize side reactions .

Q. How can researchers design experiments to investigate the compound’s hydrolysis kinetics under varying pH conditions?

- Experimental Design : Prepare buffer solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy at 220 nm (λ_max for sulfamoyl group). Calculate rate constants (k) using pseudo-first-order kinetics.

- Findings : Hydrolysis is rapid at pH >10 due to hydroxide ion attack on the electrophilic sulfur center, forming sulfonate intermediates .

Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina with the sulfamoyl group as a pharmacophore. Parameterize the force field (e.g., AMBER) to account for sulfur’s partial charges.

- Validation : Cross-validate docking results with molecular dynamics simulations (100 ns) to assess binding stability in enzyme active sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) across studies?

- Root Cause : Variations in solvent purity (anhydrous THF vs. technical grade) and amine nucleophilicity (primary vs. secondary amines).

- Resolution : Replicate reactions under strictly anhydrous conditions and characterize starting materials via Karl Fischer titration (<50 ppm H₂O) .

Q. What analytical techniques differentiate between isomeric byproducts formed during synthesis?

- Separation : Use chiral HPLC with a cellulose-based column to resolve enantiomers.

- Characterization : X-ray crystallography (single-crystal) provides definitive structural assignment, as demonstrated in a 2024 study resolving a tetrahydrofuran-linked sulfonamide isomer .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.